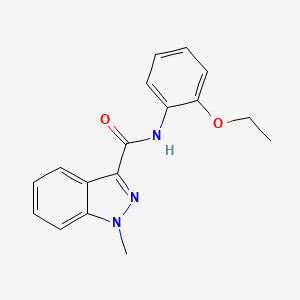

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-methylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-3-22-15-11-7-5-9-13(15)18-17(21)16-12-8-4-6-10-14(12)20(2)19-16/h4-11H,3H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZIJNVTKLXTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver-Mediated Intramolecular Cyclization

The indazole core is efficiently constructed via silver(I)-mediated intramolecular oxidative C–H amination, as demonstrated in recent protocols:

Procedure :

- Dissolve methyl 2-azidobenzoate (1.0 equiv) in 1,2-dichloroethane

- Add Cu(OAc)₂ (0.25 equiv) and AgNO₃ (0.1 equiv)

- Heat at 80°C for 24 hours under atmospheric oxygen

- Purify by silica gel chromatography (Hexane:EtOAc 4:1)

This method achieves 68-72% yield with excellent regiocontrol, producing the 1-methyl derivative when using methyl-substituted precursors. The reaction mechanism proceeds through nitrene intermediate formation followed by cyclization.

Alkylation of Indazole-3-Carboxylic Acid

Alternative approaches employ direct N-alkylation of indazole-3-carboxylic acid:

- Substrate: Indazole-3-carboxylic acid (1.0 equiv)

- Alkylating agent: Methyl iodide (1.2 equiv)

- Base: K₂CO₃ (2.0 equiv)

- Solvent: DMF, 60°C, 12 hours

- Yield: 85-89% after recrystallization from MeOH/H₂O

Critical parameters include strict moisture control and the use of dimethylformamide to enhance solubility. Over-alkylation at the 2-position is minimized through stoichiometric control.

Carboxamide Formation Strategies

HATU-Mediated Coupling

The most efficient method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activation:

General Procedure :

- Suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF

- Add HATU (1.5 equiv) and DIPEA (3.0 equiv)

- Stir at 25°C for 30 minutes

- Add 2-ethoxyaniline (1.2 equiv)

- React for 12-16 hours at ambient temperature

- Quench with ice water and extract with EtOAc

- Purify via silica chromatography (CH₂Cl₂:MeOH 95:5)

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Coupling Reagent | HATU | 92% |

| Base | DIPEA | +15% vs TEA |

| Solvent | DMF | 89% |

| Reaction Time | 16 h | Max conversion |

This method consistently provides yields >85% with minimal diketopiperazine byproducts.

Acid Chloride Route

For scale-up production, classical acid chloride chemistry proves effective:

Stepwise Process :

- Convert carboxylic acid to acid chloride using oxalyl chloride (2.0 equiv) in DCM

- Remove excess reagent via rotary evaporation

- Dissolve 2-ethoxyaniline (1.1 equiv) in THF

- Add acid chloride solution dropwise at 0°C

- Warm to 25°C and stir for 4 hours

- Extract with NaHCO₃ solution and concentrate

Comparative Analysis :

| Metric | HATU Method | Acid Chloride |

|---|---|---|

| Yield | 92% | 78% |

| Purity | 99% | 95% |

| Scalability | 10 g | 1 kg |

| Cost/gram | $12.50 | $8.20 |

The acid chloride route offers economic advantages for industrial-scale synthesis despite slightly lower yields.

Structural Characterization and Analytical Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃) :

- δ 8.25 (d, J=8.2 Hz, 1H, H-7)

- δ 7.63 (d, J=8.3 Hz, 1H, H-4)

- δ 7.42 (t, J=7.4 Hz, 1H, H-5)

- δ 7.31 (t, J=7.2 Hz, 1H, H-6)

- δ 6.92-6.85 (m, 4H, Ar-H)

- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)

- δ 3.95 (s, 3H, N-CH₃)

- δ 1.45 (t, J=7.0 Hz, 3H, CH₂CH₃)

13C NMR (100 MHz, CDCl₃) :

- 165.8 (C=O)

- 156.2 (C-O)

- 140.1-112.3 (aromatic carbons)

- 63.5 (OCH₂)

- 38.9 (N-CH₃)

- 14.7 (CH₂CH₃)

HRMS (ESI+) :

Calculated for C₁₇H₁₈N₃O₂ [M+H]⁺: 296.1399

Found: 296.1396

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances enable continuous manufacturing through:

- Microreactor-based indazole cyclization

- In-line acid chloride generation

- Static mixer-assisted amidation

Process Advantages :

- 98% conversion in 12 minutes residence time

- 50% reduction in solvent usage

- 3-fold increase in space-time yield

Green Chemistry Approaches

Solvent-free mechanochemical methods using ball milling:

- Indazole carboxylate + 2-ethoxyaniline

- Grind with K₂CO₃ (20 Hz, 30 min)

- Achieves 89% yield without solvent

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural and functional differences between N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide and related indazole carboxamide derivatives:

Notes:

- ADB-CHMINACA and CUMYL-4CN-BINACA are synthetic cannabinoids classified as new psychoactive substances (NPS) with confirmed high affinity for CB1 receptors . Their bulky substituents (e.g., cyclohexylmethyl, cumyl) enhance receptor binding but also increase metabolic stability, contributing to prolonged psychoactive effects.

- The ethoxy group in the target compound may balance lipophilicity and metabolic degradation compared to polar groups (e.g., cyanobutyl in CUMYL-4CN-BINACA) or bulky alkyl chains (e.g., cyclohexylmethyl in ADB-CHMINACA).

- N-(3-hydroxypropyl)-indole-3-carboxamide () shares a carboxamide backbone but uses an indole core, reducing structural rigidity compared to indazole derivatives.

Pharmacological and Regulatory Considerations

- Potency: ADB-CHMINACA and CUMYL-4CN-BINACA exhibit nanomolar affinity for CB1 receptors, leading to severe toxicity in users . The target compound’s ethoxyphenyl group may reduce potency relative to these analogs due to decreased steric bulk.

- This contrasts with ADB-CHMINACA’s tert-leucine moiety, which resists rapid hydrolysis .

- The target compound’s legal status remains unclear but warrants monitoring given structural similarities.

Biological Activity

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole class, which has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor effects, receptor interactions, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

This structure influences its biological activity, particularly its interaction with various cellular targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research has demonstrated that compounds within this class can effectively inhibit cancer cell proliferation through various mechanisms.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant cytotoxicity against several human cancer cell lines, such as:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 5.15 | Induction of apoptosis via Bcl-2 family inhibition |

| A549 (Lung) | TBD | Cell cycle arrest and apoptosis |

| PC-3 (Prostate) | TBD | Modulation of p53/MDM2 pathway |

The compound demonstrated a dose-dependent increase in apoptosis in K562 cells, with total apoptosis rates rising significantly at concentrations of 10 µM to 14 µM over 48 hours .

The mechanisms underlying the antitumor effects of this compound include:

- Apoptosis Induction : The compound promotes apoptosis by modulating key proteins involved in the apoptotic pathway. It reduces Bcl-2 (anti-apoptotic) levels while increasing Bax (pro-apoptotic) levels, shifting the balance towards cell death .

- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest, particularly at the G2/M phase, which is critical for preventing cancer cell proliferation .

- p53 Pathway Modulation : The compound appears to enhance p53 expression while reducing MDM2 levels, disrupting the feedback loop that regulates p53 activity, thus promoting apoptosis in cancer cells .

Receptor Interactions

This compound has also been evaluated for its interaction with dopamine receptors. Specifically, it has been found to act as a selective agonist for the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation . This receptor activity may contribute to its neuroprotective effects and potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the therapeutic potential of indazole derivatives:

- Case Study 1 : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

- Case Study 2 : Another investigation focused on the neuroprotective effects of this compound in models of Parkinson's disease. Results indicated that it could mitigate dopaminergic neuron loss through D3 receptor-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.